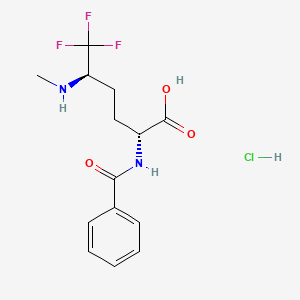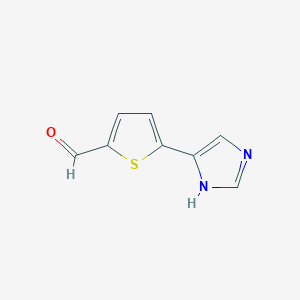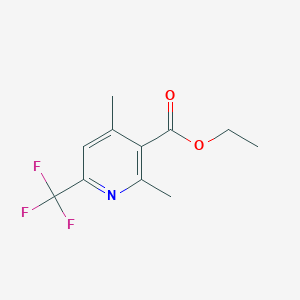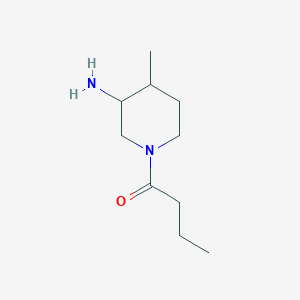
(2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE is a synthetic compound with significant applications in various scientific fields. Its unique structure, characterized by the presence of trifluoromethyl, methylamino, and phenylformamido groups, makes it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hexanoic acid backbone: This can be achieved through various organic synthesis techniques, such as aldol condensation or Michael addition.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions to ensure selective incorporation.
Amination and formylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for their efficiency and sustainability in producing such complex molecules .
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the formamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methylamino and phenylformamido groups interact with target proteins, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-6,6,6-TRIFLUORO-5-(AMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE: Similar structure but lacks the methyl group.
(2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(FORMAMIDO)HEXANOIC ACID HYDROCHLORIDE: Similar structure but lacks the phenyl group.
Uniqueness
The presence of both the methylamino and phenylformamido groups in (2R,5R)-6,6,6-TRIFLUORO-5-(METHYLAMINO)-2-(PHENYLFORMAMIDO)HEXANOIC ACID HYDROCHLORIDE provides unique chemical and biological properties, making it distinct from its analogs. These functional groups contribute to its specific interactions with molecular targets, enhancing its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C14H18ClF3N2O3 |
|---|---|
Peso molecular |
354.75 g/mol |
Nombre IUPAC |
(2R,5R)-2-benzamido-6,6,6-trifluoro-5-(methylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H17F3N2O3.ClH/c1-18-11(14(15,16)17)8-7-10(13(21)22)19-12(20)9-5-3-2-4-6-9;/h2-6,10-11,18H,7-8H2,1H3,(H,19,20)(H,21,22);1H/t10-,11-;/m1./s1 |
Clave InChI |
LKIZNMGLSBHOAG-NDXYWBNTSA-N |
SMILES isomérico |
CN[C@H](CC[C@H](C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F.Cl |
SMILES canónico |
CNC(CCC(C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)




![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)


![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)


